molecular formula C14H19N3 B13474425 2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13474425
M. Wt: 229.32 g/mol
InChI Key: QMHYRRMEYBWHIC-UHFFFAOYSA-N
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Description

2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aniline derivative with a nitrile compound in the presence of a base can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog without the tert-butyl and tetrahydro modifications.

    6-(tert-Butyl)-2-aminopyridine: A related compound with a pyridine ring instead of quinoline.

    5,6,7,8-Tetrahydroquinoline: A compound lacking the amino and nitrile groups.

Uniqueness

2-Amino-6-(tert-butyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group and the tetrahydroquinoline core provides distinct chemical and physical properties that can be exploited in various applications .

Properties

IUPAC Name

2-amino-6-tert-butyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15)13(16)17-12/h6,11H,4-5,7H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHYRRMEYBWHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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